molecular formula C8H4F2O4 B8464205 3,4-Difluorophthalic acid

3,4-Difluorophthalic acid

Cat. No.: B8464205
M. Wt: 202.11 g/mol
InChI Key: RMMMGBXGXJSZSY-UHFFFAOYSA-N
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Description

3,4-Difluorophthalic acid is an organic compound with the molecular formula C8H4F2O4 It is a derivative of phthalic acid where two hydrogen atoms on the aromatic ring are replaced by fluorine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Difluorophthalic acid can be synthesized through several methods. One common approach involves the decarboxylation of 4,5-difluorophthalic anhydride or 4,5-difluorophthalic acid. This reaction is typically conducted in solvents like N-methyl-2-pyrrolidone or dimethyl acetamide, using catalysts such as copper, copper oxide, or copper salts . Another method involves the fluorination of phthalic acid derivatives using reagents like sulfuryl fluoride and Me4NF .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using high-pressure reaction vessels and specialized fluorinating agents. The process is designed to maximize yield and purity while minimizing the production of by-products. The use of advanced catalysts and optimized reaction conditions ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluorophthalic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield difluorobenzene derivatives.

    Substitution: It participates in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include difluorobenzene derivatives, quinones, and various substituted phthalic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Difluorophthalic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Difluorophthalic acid and its derivatives involves interactions with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzyme activity, disruption of cellular processes, and modulation of receptor functions. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Difluorophthalic acid
  • 3,4-Difluorobenzoic acid
  • 2,3-Difluorophthalic acid

Uniqueness

3,4-Difluorophthalic acid is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and physical properties. Compared to other difluorinated phthalic acids, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound in various chemical and industrial applications .

Properties

Molecular Formula

C8H4F2O4

Molecular Weight

202.11 g/mol

IUPAC Name

3,4-difluorophthalic acid

InChI

InChI=1S/C8H4F2O4/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2H,(H,11,12)(H,13,14)

InChI Key

RMMMGBXGXJSZSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)C(=O)O)F)F

Origin of Product

United States

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